molecular formula C9H14FNO3 B1476465 4-(3-(Fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid CAS No. 2098024-02-1

4-(3-(Fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid

Cat. No.: B1476465
CAS No.: 2098024-02-1
M. Wt: 203.21 g/mol
InChI Key: QPEVQLQHZMFSHA-UHFFFAOYSA-N
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Description

4-(3-(Fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C9H14FNO3 and its molecular weight is 203.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[3-(fluoromethyl)pyrrolidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO3/c10-5-7-3-4-11(6-7)8(12)1-2-9(13)14/h7H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEVQLQHZMFSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-(Fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrrolidine ring, a fluoromethyl group, and a butanoic acid moiety, which contribute to its unique biological properties. The following sections will explore its structure, synthesis, biological activity, and potential applications.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Fluoromethyl Group : This is commonly done using fluoromethylating agents like fluoromethyl iodide.
  • Attachment of the Butanoic Acid Moiety : This can be accomplished via esterification or amidation reactions with butanoic acid or its derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The fluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, potentially modulating their activity. The piperidine ring structure is known for its interactions with neurotransmitter receptors, which may influence neurological pathways .

Pharmacological Effects

Research indicates that this compound may possess various pharmacological properties, including:

  • Anticonvulsant Activity : Preliminary studies suggest that derivatives similar to this compound exhibit anticonvulsant effects, potentially through inhibition of calcium currents in neuronal cells .
  • Analgesic Properties : The compound may also have applications in pain management, as it has shown efficacy in models of neuropathic pain .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-(Piperidin-1-yl)-4-oxobutanoic acidLacks fluoromethyl groupDifferent pharmacological properties
4-(3-Methylpiperidin-1-yl)-4-oxobutanoic acidContains methyl instead of fluoromethylVaries in reactivity and activity
4-(3-(Chloromethyl)piperidin-1-yl)-4-oxobutanoic acidChloromethyl group presentDistinct chemical and biological behaviors

The presence of the fluoromethyl group in this compound enhances its lipophilicity and receptor binding affinity compared to similar compounds .

Study on Anticonvulsant Properties

A recent study evaluated the anticonvulsant effects of various compounds, including those structurally related to this compound. The results indicated that certain derivatives demonstrated significant anticonvulsant activity with favorable safety profiles. For instance, one compound showed an effective dose (ED50) of 45.6 mg/kg in seizure models .

Metabolic Stability and Toxicity Assessment

Further investigations into metabolic stability revealed that compounds similar to this compound displayed high metabolic stability in human liver microsomes, indicating a low risk of hepatotoxicity. Additionally, these compounds exhibited minimal inhibition on cytochrome P450 isoforms compared to standard inhibitors, suggesting a favorable pharmacokinetic profile .

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolidine ring substituted with a fluoromethyl group and a butanoic acid moiety. Its molecular formula is C9H14FNO3C_9H_{14}FNO_3, and it has a molecular weight of 203.21 g/mol. The presence of the fluoromethyl group enhances lipophilicity, which may improve the compound's ability to cross biological membranes and interact with various molecular targets.

Neurological Disorders

The compound's interaction with neurotransmitter receptors positions it as a candidate for treating neurological disorders. Preliminary studies suggest that 4-(3-(Fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid may exhibit:

  • Anticonvulsant Activity : Research indicates potential anticonvulsant effects, possibly through the modulation of calcium currents in neuronal cells. For instance, derivatives have shown effective doses around 45.6mg/kg45.6\,mg/kg in seizure models.
  • Analgesic Properties : The compound has demonstrated efficacy in models of neuropathic pain, suggesting its potential for pain management.

Drug Development

The unique properties of this compound make it suitable for drug development aimed at enhancing receptor binding affinity and selectivity. The fluoromethyl group is particularly significant for improving pharmacokinetic profiles, which can lead to more effective therapeutic agents.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • A study evaluating its anticonvulsant properties indicated promising results, suggesting that derivatives could be developed into effective treatments for epilepsy.
  • Another investigation into metabolic stability revealed that compounds similar to this one displayed high stability in human liver microsomes, indicating a low risk of hepatotoxicity and minimal inhibition on cytochrome P450 isoforms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(Fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
Reactant of Route 2
4-(3-(Fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid

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